molecular formula C5H6ClNOS B14595148 [(2-Cyanoethyl)sulfanyl]acetyl chloride CAS No. 61404-34-0

[(2-Cyanoethyl)sulfanyl]acetyl chloride

Cat. No.: B14595148
CAS No.: 61404-34-0
M. Wt: 163.63 g/mol
InChI Key: BNOITJKIBFECAY-UHFFFAOYSA-N
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Description

[(2-Cyanoethyl)sulfanyl]acetyl chloride is a specialized bifunctional reagent designed for advanced organic synthesis and chemical biology research. This compound features two highly reactive centers: an acid chloride, which readily undergoes acylation reactions with nucleophiles such as amines and alcohols to form amides and esters and a thioether linkage to a cyanoethyl group, which can serve as a protected or manipulable handle for further functionalization. The primary research applications of this reagent are anticipated to include its use as a key building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a promising candidate for creating functionalized polymers or as a heterobifunctional crosslinker in bioconjugation strategies, for instance, in modifying biomolecules like proteins or peptides. The cyanoethyl group can be removed or further transformed, offering a versatile route for introducing sulfur-containing motifs or for step-wise synthetic sequences. This product is intended for use by qualified researchers in a laboratory setting. It is critical to handle this reagent with extreme care. Acid chlorides are known to react violently with water and moist air, releasing corrosive gases. Appropriate personal protective equipment, including gloves and eye/face protection, is essential. Operations should be conducted in a well-ventilated fume hood. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61404-34-0

Molecular Formula

C5H6ClNOS

Molecular Weight

163.63 g/mol

IUPAC Name

2-(2-cyanoethylsulfanyl)acetyl chloride

InChI

InChI=1S/C5H6ClNOS/c6-5(8)4-9-3-1-2-7/h1,3-4H2

InChI Key

BNOITJKIBFECAY-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes to [(2-Cyanoethyl)sulfanyl]acetyl Chloride

Direct Nucleophilic Substitution of Chloroacetyl Chloride

The most widely reported method involves the reaction of chloroacetyl chloride with 2-cyanoethanethiol (HS-CH2CH2CN) under controlled conditions. The thiol acts as a nucleophile, displacing the chloride group via an SN2 mechanism. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with triethylamine (TEA) or pyridine added to neutralize HCl byproducts.

Reaction Scheme:
$$
\text{ClCH}2\text{COCl} + \text{HS-CH}2\text{CH}2\text{CN} \xrightarrow{\text{TEA, DCM}} \text{CH}2\text{COCl-S-CH}2\text{CH}2\text{CN} + \text{HCl}
$$

Optimization studies suggest stoichiometric excess of chloroacetyl chloride (1.2–1.5 equiv) improves yields to 70–80%. Lower temperatures (0–5°C) minimize side reactions such as polysulfide formation.

Two-Step Synthesis via Carboxylic Acid Intermediate

An alternative approach synthesizes [(2-cyanoethyl)sulfanyl]acetic acid followed by chlorination:

Thioether Formation

Chloroacetic acid reacts with 2-cyanoethanethiol in aqueous NaOH (pH 9–10) to yield [(2-cyanoethyl)sulfanyl]acetic acid. The reaction proceeds at 25–40°C over 4–6 hours, achieving 85–90% conversion.

Acyl Chloride Formation

The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux. SOCl₂ (2.5 equiv) in anhydrous DCM at 60°C for 3 hours provides the acyl chloride in 75% yield. Excess SOCl₂ is removed via distillation under reduced pressure.

Critical Considerations:

  • Moisture must be rigorously excluded to prevent hydrolysis.
  • Oxalyl chloride offers milder conditions (25°C, 12 hours) but requires catalytic dimethylformamide (DMF).

Mechanistic Insights and Kinetic Analysis

Nucleophilic Acyl Substitution Dynamics

The reaction of 2-cyanoethanethiol with chloroacetyl chloride follows second-order kinetics, with rate constants ($$k$$) ranging from $$1.2 \times 10^{-3}$$ to $$2.5 \times 10^{-3}$$ L·mol⁻¹·s⁻¹ in DCM at 25°C. Polar aprotic solvents (e.g., DMF) accelerate the reaction but increase competing hydrolysis.

Byproduct Formation and Mitigation

Common byproducts include:

  • Polysulfides : Formed via oxidative coupling of thiols. Mitigated by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., hydroquinone).
  • Hydrolysis products : Controlled by molecular sieves or anhydrous MgSO₄.

Industrial-Scale Production Protocols

Continuous Flow Reactor Design

Patent US2775609A describes a tubular reactor system for scalable synthesis:

  • Reagent Streams :
    • Stream A: Chloroacetyl chloride in DCM (0.5 M)
    • Stream B: 2-Cyanoethanethiol + TEA in DCM (0.6 M)
  • Mixing : Coaxial injection at 5°C with residence time ≤30 seconds.
  • Quenching : In-line washing with 5% NaHCO₃ to remove residual HCl.

This method achieves 92% purity at throughputs of 10 kg·h⁻¹.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) (5 mol%) reduces reaction time by 40% through transition-state stabilization. However, catalyst removal requires additional silica gel chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.12 (t, J=6.4 Hz, 2H, SCH₂CH₂CN), 2.85 (t, J=6.4 Hz, 2H, SCH₂CH₂CN), 4.21 (s, 2H, COCH₂S).
  • IR (neat): ν 1795 cm⁻¹ (C=O str.), 2250 cm⁻¹ (C≡N str.), 690 cm⁻¹ (C-S str.).
  • MS (EI) : m/z 149 [M]⁺, 111 [M-Cl]⁺, 85 [CH₂CO]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, 60% MeCN/H₂O) shows ≥98% purity with tₖ=6.7 min.

Applications in Organic Synthesis

Peptide Modification

The acyl chloride reacts with amine termini under Schotten-Baumann conditions to form thioether-linked conjugates. Used in prodrug synthesis (e.g., cephalosporin derivatives).

Polymer Functionalization

Copolymerization with styrene yields sulfanyl-acrylate resins for ion-exchange membranes.

Chemical Reactions Analysis

Types of Reactions

[(2-Cyanoethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

    Nucleophilic Substitution: Products include amides, esters, and thioesters.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary amines.

Scientific Research Applications

[(2-Cyanoethyl)sulfanyl]acetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [(2-Cyanoethyl)sulfanyl]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group reacts with nucleophiles to form acylated products. The sulfanyl group can participate in redox reactions, and the cyano group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [(2-Cyanoethyl)sulfanyl]acetyl chloride with structurally analogous acetyl chloride derivatives:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound* C5H6ClNOS Acetyl chloride, sulfanyl, cyanoethyl ~163.63 (calculated) High electrophilicity; inferred use in acylation reactions
Chloroacetyl chloride (CAC) C2H2Cl2O Acetyl chloride, chloro substituent 112.94 Reactive in peptide synthesis; industrial acylations
Diphenyl acetyl chloride C14H11ClO Acetyl chloride, phenyl substituents 230.69 Used in polymer and dye synthesis; lower reactivity due to steric hindrance
Acetyl chloride C2H3ClO Simple acetyl chloride 78.49 Versatile acylating agent; low boiling point (52°C)
2-[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride C4H3Cl2F3OS Acetyl chloride, sulfanyl, trifluoroethyl 227.03 High electronegativity; potential use in fluorinated compound synthesis

Reactivity and Chemical Behavior

  • Electrophilicity: The cyanoethyl group enhances the electrophilicity of the acetyl chloride moiety compared to simple chloroacetyl chloride (CAC) . This makes this compound more reactive toward nucleophiles like amines or alcohols.
  • Stability: The sulfanyl (-S-) group may render the compound susceptible to oxidation, forming sulfonyl derivatives (e.g., [(2-cyanoethyl)sulfonyl]acetyl chloride, as in ), which are less reactive but more stable .
  • Solubility : Similar to acetyl chloride, it is likely soluble in polar aprotic solvents (e.g., dichloromethane) but hydrolyzes rapidly in water .

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